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2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Cat. No.: B13094864
M. Wt: 206.20 g/mol
InChI Key: HMVFHMLPFAZHEW-CLFYSBASSA-N
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Description

Historical Context and Evolution of Research on N-Phenylbutanamide Derivatives and Oxime Chemistry

The academic pursuit of compounds like 2-(hydroxyimino)-3-oxo-N-phenylbutanamide is built upon two foundational pillars of organic chemistry: the study of N-phenylbutanamide derivatives and the extensive field of oxime chemistry. The history of oxime chemistry began in the 19th century with the first synthesis of a compound containing the C=N-OH functional group. numberanalytics.com Since this discovery, oximes have garnered significant interest due to their versatile reactivity. numberanalytics.comnih.gov They serve as crucial intermediates in the synthesis of a wide range of organic molecules, including amines, nitriles, and various heterocyclic compounds. nih.govnumberanalytics.com A pivotal application of oxime chemistry is the Beckmann rearrangement, a process used to produce amides from oximes, which is famously employed in the industrial production of caprolactam, the precursor to nylon-6. nih.govacs.org

Concurrently, N-phenylbutanamide and its derivatives, often referred to as acetoacetanilides, have been established as versatile building blocks in organic synthesis. For instance, compounds such as 3-oxo-N-phenylbutanamide are utilized as starting materials in multicomponent reactions like the Biginelli reaction to create complex heterocyclic structures with potential biological activities. mdpi.com The research into oximes has evolved from fundamental synthesis to the development of "oxime click chemistry," a method for rapid and efficient polymer synthesis and functionalization. rsc.org The merging of these two fields—the reactivity of the oxime group and the structural scaffold of N-phenylbutanamide—led to the synthesis and investigation of molecules such as this compound, which possess functionalities from both parent classes.

Structural Characteristics and Key Functional Moieties of this compound

The chemical identity and reactivity of this compound are defined by its distinct molecular architecture. Its chemical formula is C₁₀H₁₀N₂O₃, with a molecular weight of approximately 206.2 g/mol . chemicalbook.com The structure incorporates several key functional moieties that dictate its chemical behavior.

The core of the molecule is a butanamide chain, which is substituted with an oxime group at the second carbon (α-carbon) and a ketone group at the third carbon (β-carbon). The amide nitrogen is attached to a phenyl group, making it an anilide. The presence of the C=N double bond in the oxime group allows for the existence of E/Z stereoisomers, a common feature of oximes that can influence their physical properties and biological activity. nih.gov

Below is a breakdown of the principal functional groups present in the molecule:

Functional MoietyChemical Formula/StructureDescription
Oxime >C=N-OHA functional group containing a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen. This group is crucial for the compound's ability to act as a ligand.
Ketone (Oxo) >C=OA carbonyl group positioned within the carbon chain, contributing to the molecule's polarity and reactivity.
Amide (Anilide) -C(=O)NH-PhA functional group consisting of a carbonyl group linked to a nitrogen atom, which is in turn bonded to a phenyl ring.
Phenyl -C₆H₅An aromatic ring that influences the molecule's solubility, stability, and electronic properties.

The combination of the oxime, ketone, and amide groups makes this compound a multifunctional ligand. These groups contain nitrogen and oxygen atoms with lone pairs of electrons, enabling the molecule to coordinate with metal ions to form stable complexes. researchgate.net

Overview of Current Research Trajectories and Scholarly Significance of this compound

Current scholarly interest in this compound, also known as α-oximinoacetoacetanilide, primarily revolves around its application in coordination chemistry and the exploration of the resulting metal complexes for various properties. The compound's significance lies in its capacity to act as a versatile chelating agent. researchgate.net

Research has demonstrated that ligands structurally similar to this compound can coordinate with a variety of metal ions (such as Cu²⁺, Ni²⁺, Co²⁺, and Fe³⁺) through their nitrogen and oxygen donor atoms. researchgate.net The oxime group, in particular, has a remarkable ability to form stable metal complexes. researchgate.net These studies often involve the synthesis and characterization of new metal complexes, employing techniques like elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis to determine the structure and bonding within the complexes. researchgate.netnih.gov

The primary trajectory of this research is to investigate the potential biological activities of these newly synthesized metal complexes. Oxime derivatives and their complexes have been explored for a range of bio-applications. researchgate.net By incorporating a metal center, researchers aim to develop novel compounds with unique chemical and physical properties that differ from the parent ligand. The N-phenylbutanamide scaffold provides a robust framework that can be systematically modified to fine-tune the properties of the resulting metal complexes, making it a valuable subject for ongoing investigation in the fields of inorganic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B13094864 2-(hydroxyimino)-3-oxo-N-phenylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(Z)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7-

InChI Key

HMVFHMLPFAZHEW-CLFYSBASSA-N

Isomeric SMILES

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyimino 3 Oxo N Phenylbutanamide

Classical Synthetic Approaches to 2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Traditional methods for preparing this compound primarily rely on two well-established chemical transformations: the nitrosation of a C-H acidic precursor and the direct condensation of a dicarbonyl compound with hydroxylamine (B1172632).

The most common classical route involves the nitrosation of the active methylene (B1212753) group (the C2 carbon) in 3-oxo-N-phenylbutanamide (also known as acetoacetanilide). This reaction targets compounds with a hydrogen atom located between two electron-withdrawing groups, which imparts significant acidity to the C-H bond.

The mechanism proceeds via the in situ generation of a nitrosating agent, typically nitrous acid (HNO₂), from an alkali metal nitrite (B80452) salt, such as sodium nitrite (NaNO₂), and a protic acid. google.com The acid protonates the nitrite to form nitrous acid, which can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺) or dimerize to form dinitrogen trioxide (N₂O₃), another effective nitrosating species. nih.gov The active methylene group of 3-oxo-N-phenylbutanamide exists in equilibrium with its enol tautomer. The enol or the corresponding enolate, formed under the reaction conditions, acts as a nucleophile and attacks the electrophilic nitrosating agent. This forms a C-nitroso intermediate, which is unstable and rapidly tautomerizes to the more stable oxime product, this compound. libretexts.org

A variety of acids can be employed for this transformation, with acetic acid being a common choice as it serves as both the acid catalyst and the solvent. rsc.org The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid.

Nitrosating Agent SystemPrecursorTypical ConditionsReference
Sodium Nitrite / Acetic Acid1-(4-fluorophenyl)butane-1,3-dione14 °C, 2 hours rsc.org
Sodium Nitrite / Hydrochloric AcidAcetylacetoneCooled in ice rsc.org
Isoamyl Nitrite / HCl in Ethanol (B145695)Ethyl benzoylacetateStirred for 1 hour rsc.org
Sodium Nitrite / Sulfuric AcidMalonic Acid DerivativesAqueous media google.com

An alternative classical approach is the direct condensation of a suitable precursor with hydroxylamine or its salts. While 3-oxo-N-phenylbutanamide could theoretically react at its C3 ketone position, the more established pathway involves starting with a precursor that already contains the necessary carbon framework and reacting it with hydroxylamine to form the oxime. This method is analogous to the Sandmeyer isatin (B1672199) synthesis, where anilines are first reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine to form an α-hydroxyimino acetamide (B32628) intermediate (an isonitrosoacetanilide). orgsyn.orgdergipark.org.tr

The general mechanism for oxime formation from a ketone involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the C=N double bond of the oxime. researchgate.net The reaction is typically catalyzed by an acid or a base. When hydroxylamine hydrochloride (NH₂OH·HCl) is used, a base such as pyridine (B92270) or sodium acetate (B1210297) is often added to liberate the free hydroxylamine nucleophile. researchgate.netyoutube.com

The table below provides a comparative overview of the two primary classical methods.

FeatureNitrosation MethodHydroxylamine Condensation
Precursor 3-oxo-N-phenylbutanamideA precursor with a 2,3-dicarbonyl functionality
Key Reagent Sodium Nitrite + AcidHydroxylamine Hydrochloride + Base
Mechanism Electrophilic attack on enol/enolateNucleophilic addition-elimination at a carbonyl
Byproducts Water, Metal Salts (e.g., sodium acetate)Water, Base Hydrochloride (e.g., pyridinium (B92312) chloride)
Advantages Readily available precursorGenerally high-yielding for simple ketones
Disadvantages Generation of potentially unstable nitrous acidRequires a specific dicarbonyl precursor which may need to be synthesized

Development of Novel Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods that align with the principles of green chemistry and utilize catalytic systems to improve reaction rates and selectivity.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of oximes, this has led to the exploration of alternative energy sources, solvent-free conditions, and the use of environmentally benign catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in oxime synthesis. For instance, the oximation of aldehydes and ketones with hydroxylamine hydrochloride has been achieved in solvent-free conditions under microwave irradiation in minutes, compared to hours required for conventional heating. nih.gov This technique offers enhanced energy efficiency and faster throughput.

Solvent-Free and Grindstone Chemistry: Performing reactions without a solvent minimizes waste and simplifies product work-up. "Grindstone chemistry," which involves grinding solid reactants together, has been successfully applied to the synthesis of oximes. nih.gov A mixture of a carbonyl compound, hydroxylamine hydrochloride, and a solid catalyst like bismuth(III) oxide (Bi₂O₃) can be ground in a mortar and pestle to afford the desired oxime in high yield at room temperature. nih.gov

Use of Natural Acid Catalysts: Replacing strong mineral acids with natural, biodegradable acids is another green approach. Aqueous extracts from sources like unripe mangoes or lemon juice have been used as natural acid catalysts for oxime synthesis, providing an eco-friendly alternative. ijprajournal.com

Green Chemistry ApproachKey FeaturePotential Advantage for Synthesis
Microwave-Assisted Synthesis Use of microwave energy for heatingReduced reaction time, improved energy efficiency
Solvent-Free Grinding Mechanical mixing of solid reactantsElimination of solvent waste, simplified purification
Aqueous Media Using water as the reaction solventNon-toxic, non-flammable, and inexpensive solvent
Natural Acid Catalysis Use of biodegradable acids from natural sourcesReduced environmental impact of catalysts

The development of advanced catalysts can significantly improve the efficiency of the synthesis. While classical methods often rely on stoichiometric amounts of acid or base, catalytic approaches aim to achieve high conversion with only a small amount of a recyclable catalyst.

For the synthesis of related α-ketoamides, reusable and metal-free catalysts have been developed. For example, a glucose-based carbonaceous material (GCM) has been shown to be effective in the synthesis of α-ketoamides under solvent-free conditions. rsc.org Such catalysts, which possess acidic functional groups on their surface, could potentially be adapted for the nitrosation of 3-oxo-N-phenylbutanamide, offering a heterogeneous and recyclable catalytic system.

In the context of oximation, various Lewis acids and solid acid catalysts can be employed to activate the carbonyl group towards nucleophilic attack by hydroxylamine, potentially allowing the reaction to proceed under milder conditions or with higher selectivity.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Maximizing the yield and purity of the final product requires careful optimization of several reaction parameters. The ideal conditions often represent a trade-off between reaction rate, yield, and the formation of side products.

Key parameters for optimization in the nitrosation reaction include:

Temperature: Low temperatures (e.g., 10-15 °C) are crucial to prevent the decomposition of nitrous acid and minimize side reactions. rsc.org

Stoichiometry: A slight excess of the nitrite salt is often used to ensure complete conversion of the starting material.

Acid Concentration: The amount and type of acid affect the rate of formation of the nitrosating species. A balance must be struck to ensure a sufficient rate without causing degradation of the product.

Addition Rate: Slow, controlled addition of the nitrite solution to the acidified precursor solution is necessary to manage the reaction's exothermicity and maintain a low instantaneous concentration of nitrous acid.

For the hydroxylamine condensation method , parameters to optimize include:

Solvent: The choice of solvent (e.g., ethanol, water) can influence the solubility of reactants and the reaction rate.

pH Control: The reaction is pH-sensitive; optimal rates are typically achieved in weakly acidic to neutral conditions.

The following table illustrates a hypothetical optimization study for the nitrosation of 3-oxo-N-phenylbutanamide, based on findings for similar reactions.

EntryReactant Ratio (Precursor:NaNO₂)Acid (Solvent)Temperature (°C)Time (h)Yield (%)
11 : 1.1Acetic Acid25265
21 : 1.1Acetic Acid15282
31 : 1.1Acetic Acid5478
4 1 : 1.2 Acetic Acid 15 2 88
51 : 1.2HCl (aq) / Ethanol15275
61 : 1.5Acetic Acid15289 (less pure)

This is a representative table; actual results may vary.

As shown, adjusting parameters such as temperature (entry 2 vs. 1) and reactant stoichiometry (entry 4 vs. 2) can lead to significant improvements in the isolated yield of the desired product.

Regioselectivity and Stereochemical Control in the Synthesis of this compound Isomers (e.g., Z-configuration)

The principal route to this compound involves the reaction of acetoacetanilide (B1666496), a β-ketoamide, with a nitrosating agent. This reaction introduces the oxime functionality at the α-carbon (C2), positioned between the two carbonyl groups. The methylene group at C2 is highly activated, making it the primary site for electrophilic attack by the nitrosating species.

The stereochemistry of the resulting oxime, designated as either (E) or (Z), is determined by the orientation of the hydroxyl group relative to the substituents on the C=N double bond. The control of this stereochemistry is a critical aspect of the synthesis. The (Z)-isomer of this compound is often the desired product, and its selective synthesis is influenced by several factors, including the choice of nitrosating agent, reaction temperature, pH, and solvent.

Detailed research findings indicate that the nitrosation of active methylene compounds like acetoacetanilide can be finely tuned to favor the formation of the (Z)-isomer. Key to this control is the reaction medium and the nature of the nitrosating species.

Key Factors Influencing Z-Isomer Formation:

FactorInfluence on StereoselectivityResearch Findings
Nitrosating Agent The choice of nitrosating agent can significantly impact the E/Z ratio.Nitrous acid, generated in situ from sodium nitrite and a mineral acid, is a common reagent. The concentration and rate of addition of the acid can influence the stereochemical outcome.
pH of the Reaction The acidity of the medium plays a crucial role in the reaction mechanism and, consequently, the stereoselectivity.Acidic conditions are generally required for the formation of the nitrosating agent. However, precise pH control can favor the kinetic or thermodynamic product, influencing the E/Z ratio.
Temperature Lower reaction temperatures often lead to higher stereoselectivity.Conducting the reaction at temperatures close to 0°C can help in controlling the formation of the desired (Z)-isomer by minimizing side reactions and potential E/Z isomerization.
Solvent The polarity and protic nature of the solvent can influence the transition state of the reaction.Solvents like ethanol or acetic acid are commonly employed. The solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction pathway and stereochemical outcome.

While specific data on the regioselective and stereoselective synthesis of this compound is not extensively detailed in publicly available literature, the principles governing the oximation of related β-dicarbonyl compounds provide a strong framework for understanding and controlling the synthesis of the desired (Z)-isomer. The careful optimization of the aforementioned reaction parameters is essential to achieve high yields and stereochemical purity. Further research and detailed spectroscopic analysis are necessary to fully elucidate the optimal conditions for the stereoselective synthesis of (Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxyimino 3 Oxo N Phenylbutanamide

Reactions Involving the Hydroxyimino Group

The hydroxyimino group (C=N-OH) is a versatile functional group that can undergo hydrolysis, condensation, reduction, and oxidation, leading to a variety of molecular structures.

Hydrolysis and Condensation Reactions of the Oxime Moiety

The oxime linkage in 2-(hydroxyimino)-3-oxo-N-phenylbutanamide is susceptible to hydrolytic cleavage, particularly under acidic conditions. This reaction regenerates the parent dicarbonyl compound and hydroxylamine (B1172632). wikipedia.org The hydrolysis of oximes is generally catalyzed by acid, which protonates the oxime, making it a better leaving group and facilitating the nucleophilic attack by water. raineslab.comlibretexts.org In aqueous solutions, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones. raineslab.com

Conversely, the hydroxyimino group can participate in condensation and annulation reactions. For instance, α-ketoacids and oximes can undergo a facile and chemoselective annulation to produce 2,5-dihydrooxazole 3-oxides (cyclic nitrones). nih.gov This type of reaction provides a method for protecting the α-ketoacid functionality. nih.gov While this compound is an α-keto oxime amide rather than an acid, similar reactivity with suitable partners might be anticipated.

Another significant reaction pathway for α-oximino acids, which are structurally related, is the conversion to nitriles with the elimination of carbon dioxide upon warming in an aqueous solution. cdnsciencepub.com This suggests that under certain conditions, the molecule could potentially undergo fragmentation.

Table 1: Summary of Hydrolysis and Condensation Reactions of the Oxime Moiety
Reaction TypeReagents/ConditionsProduct Type(s)Notes
Acid-Catalyzed Hydrolysis Dilute inorganic acids (e.g., HCl), heat3-Oxo-N-phenylbutanamide, HydroxylamineReverses the formation of the oxime. wikipedia.orglibretexts.org
Annulation α-Ketoacids, non-polar solvents (e.g., CH₂Cl₂)2,5-Dihydrooxazole 3-oxidesForms a cyclic nitrone, serving as a protective group. nih.gov
Conversion to Nitrile Aqueous solution, heatNitrile, Carbon DioxideObserved for α-oximino acids, suggesting potential for fragmentation. cdnsciencepub.com

Reduction and Oxidation Chemistry of the Hydroxyimino Functionality

The hydroxyimino group can be readily reduced to form primary amines. Common reducing agents include sodium metal, hydrogenation, or hydride reagents. wikipedia.org The reaction conditions can be tuned to favor the formation of the primary amine. For example, pyridine-borane in an acidic medium is an effective system for reducing oximes. nih.gov Under milder conditions, oximes can be selectively reduced to the corresponding hydroxylamines without over-reduction to the amine. escholarship.org

Reduction of the Hydroxyimino Group:

To Primary Amine: R-C(=NOH)-R' + [H] → R-CH(NH₂)-R'

To Hydroxylamine: R-C(=NOH)-R' + [H] → R-CH(NHOH)-R'

Oxidation of the hydroxyimino group can lead to different products depending on the oxidant used. Strong oxidizing agents can convert oximes to nitro compounds. wikipedia.org Milder, more controlled oxidation can regenerate the parent ketone. organic-chemistry.org A variety of reagents have been developed for this oxidative deoximation, including 2-iodylbenzoic acid in the presence of β-cyclodextrin and Dess-Martin Periodinane. organic-chemistry.org For α-oximino acids, oxidation with hydrogen peroxide can yield hydroxamic acids via oxidative decarboxylation. cdnsciencepub.com

Table 2: Reduction and Oxidation Reactions of the Hydroxyimino Group
Reaction TypeReagents/ConditionsProduct(s)
Reduction to Amine Sodium metal, Hydride reagents, Catalytic Hydrogenation2-amino-3-oxo-N-phenylbutanamide
Reduction to Hydroxylamine Pyridine-borane, Supramolecular host catalysis2-(hydroxyamino)-3-oxo-N-phenylbutanamide
Oxidative Deoximation Dess-Martin Periodinane, 2-Iodylbenzoic acid3-Oxo-N-phenylbutanamide
Oxidation to Nitro Compound Strong oxidants (e.g., Sodium perborate)2-nitro-3-oxo-N-phenylbutanamide

A notable transformation of ketoximes is the Beckmann rearrangement, which occurs under acidic conditions (e.g., using sulfuric acid, tosyl chloride, or phosphorus pentachloride). wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of the group anti-periplanar to the hydroxyl group to the nitrogen atom, forming a substituted amide. wikipedia.orgmasterorganicchemistry.com For this compound, this could theoretically lead to two different products depending on which group (methyl or N-phenylacetamido) migrates.

Reactions Involving the Oxo (Ketone) Group

The ketone carbonyl group at the 3-position is an electrophilic center, making it susceptible to nucleophilic attack and a key participant in condensation and cyclization reactions. The chemical reactivity of the parent structure, acetoacetanilide (B1666496), closely resembles that of ethyl acetoacetate (B1235776). nih.gov

Nucleophilic Addition Reactions at the Ketone Carbonyl

The ketone group readily undergoes nucleophilic addition reactions. Ketones are reactive with many acids and bases, and they can react with reducing agents such as hydrides and alkali metals. noaa.gov The addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

General Nucleophilic Addition: >C=O + Nu⁻ → >C(O⁻)-Nu → >C(OH)-Nu

This reactivity allows for the conversion of the ketone to a tertiary alcohol through reactions with Grignard or organolithium reagents, or to a secondary alcohol upon reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation and Cyclization Pathways Involving the Oxo Group

The ketone and the adjacent active methylene (B1212753) group (if tautomerization occurs) are prime sites for condensation and cyclization reactions. Acetoacetanilide, a closely related precursor, participates in multi-component reactions with aromatic aldehydes and active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate. nih.gov Depending on the catalyst used (e.g., triethylamine (B128534) or ammonium (B1175870) acetate), these reactions can yield complex heterocyclic structures such as 4H-pyrans and 1,4-dihydropyridines. nih.govresearchgate.net

For example, a reaction analogous to the Knoevenagel condensation can occur. Furthermore, compounds with similar 1,3-dicarbonyl functionalities undergo condensation with hydrazines or hydroxylamine to form five-membered heterocycles like pyrazoles and isoxazoles. Given the structure of this compound, intramolecular cyclization or intermolecular condensation reactions leading to various heterocycles are highly plausible. nih.govclockss.orgmdpi.com For instance, in the presence of sulfuric acid, acetoacetanilide itself dehydrates to form 4-methyl-2-quinolone. wikipedia.org

Reactivity of the Amide Functionality

The N-phenyl amide group is generally the most stable functional group in the molecule. However, it can undergo hydrolysis under forcing conditions. nih.gov

Amide hydrolysis typically requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The process ultimately yields a carboxylic acid and the protonated amine (anilinium ion). libretexts.orgmasterorganicchemistry.com R-C(=O)NHR' + H₃O⁺ + H₂O → R-COOH + R'NH₃⁺

Base-catalyzed hydrolysis (saponification): This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. It is generally not a catalytic process as the hydroxide is consumed. The products are the carboxylate salt and the free amine (aniline). arkat-usa.org R-C(=O)NHR' + OH⁻ → R-COO⁻ + R'NH₂

Due to the stability of the amide bond, these reactions require more vigorous conditions than the hydrolysis of esters. arkat-usa.org Tertiary amides are known to be particularly difficult to cleave. arkat-usa.org

N-Alkylation and Acylation Reactions

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the reactivity of related oxime and amide systems suggests that these reactions would primarily occur at the oxime's oxygen atom rather than the amide nitrogen. The amide nitrogen is generally less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Alkylation of oximes, typically under basic conditions, proceeds via the O-alkylated product. Similarly, acylation of oximes is a well-established method for the synthesis of O-acyl oximes. These reactions are often carried out using acyl chlorides or anhydrides in the presence of a base. It is plausible that this compound would follow this reactivity pattern, yielding O-alkylated and O-acylated derivatives at the hydroxyimino group.

A generalized scheme for these reactions is presented below:

Table 1: General N-Alkylation and Acylation Reactions

ReactionReagentProduct
O-AlkylationAlkyl halide (R-X) in the presence of a base2-(alkoxyimino)-3-oxo-N-phenylbutanamide
O-AcylationAcyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) in the presence of a base2-(acyloxyimino)-3-oxo-N-phenylbutanamide

Amide Hydrolysis and Related Transformations

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction would lead to the formation of 2-(hydroxyimino)-3-oxobutanoic acid and aniline (B41778).

Under acidic conditions, the mechanism typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to release the amine and the carboxylic acid. The amine is protonated under acidic conditions, driving the equilibrium towards the products. pressbooks.pub

In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then expels the amide anion, which is a poor leaving group. The reaction is typically driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion. libretexts.orglibretexts.org Amide hydrolysis generally requires more forcing conditions, such as prolonged heating, compared to the hydrolysis of esters or acid chlorides. pressbooks.pub

Tautomerism and Isomerization Phenomena in this compound

Tautomerism, the interconversion of constitutional isomers, is a key feature of this compound, arising from the potential for proton migration between its functional groups.

Keto-Enol and Oxime-Nitroso Tautomeric Equilibria

Keto-Enol Tautomerism: The 1,3-dicarbonyl moiety of the molecule allows for the existence of a keto-enol tautomeric equilibrium. The keto form, this compound, can interconvert to its enol tautomer, (E/Z)-3-hydroxy-2-(hydroxyimino)-N-phenylbut-2-enamide. This process involves the migration of a proton from the carbon atom alpha to both carbonyl groups to the keto oxygen. Generally, for simple ketones, the keto form is thermodynamically favored. However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding.

Oxime-Nitroso Tautomerism: The hydroxyimino group can also participate in a tautomeric equilibrium with a nitroso form. This involves the migration of the oxime proton to the adjacent carbon atom, resulting in the formation of 2-nitroso-3-oxo-N-phenylbutanamide. However, for most simple oximes, the equilibrium lies heavily towards the oxime form, which is generally more stable. Computational studies on related systems have shown that the oxime tautomer is significantly more stable than the nitroso form.

Furthermore, the enol form can also exhibit oxime-nitroso tautomerism, leading to the (E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide tautomer.

Table 2: Tautomeric Forms of this compound

Tautomer TypePredominant FormMinor Form(s)
Keto-EnolThis compound (Keto)(E/Z)-3-hydroxy-2-(hydroxyimino)-N-phenylbut-2-enamide (Enol)
Oxime-NitrosoThis compound (Oxime)2-nitroso-3-oxo-N-phenylbutanamide (Nitroso)

Spectroscopic and Computational Analysis of Tautomeric Forms

While detailed spectroscopic and computational studies specifically on this compound are scarce, general principles can be applied.

Spectroscopic Analysis:

NMR Spectroscopy: Proton and carbon-13 NMR are powerful tools for studying tautomeric equilibria. The presence of distinct signals for both keto and enol forms in solution would provide direct evidence for their coexistence. The chemical shifts of the protons and carbons involved in the tautomerism would be characteristic for each form. For instance, the enolic hydroxyl proton would appear as a distinct signal, and the vinylic carbon signals would be indicative of the C=C double bond in the enol form.

IR Spectroscopy: Infrared spectroscopy can also distinguish between the tautomers. The keto form would exhibit a strong absorption band for the C=O stretch of the ketone. In the enol form, this band would be absent or shifted, and a broad O-H stretching band for the enolic hydroxyl group would appear, in addition to a C=C stretching vibration. The oxime group displays characteristic bands for C=N and N-O stretching.

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are expected to differ due to the changes in conjugation. The enol form, with its extended π-system, would likely absorb at a longer wavelength compared to the keto form.

Computational Analysis: Density Functional Theory (DFT) calculations are commonly employed to investigate the relative stabilities of tautomers and the energy barriers for their interconversion. Such calculations can provide insights into the gas-phase and solution-phase equilibria. For related systems, computational studies have been used to determine the relative energies of keto and enol forms, as well as oxime and nitroso tautomers, helping to rationalize the experimentally observed predominant forms. orientjchem.org

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations for reactions involving this compound are not widely reported. However, the mechanisms of its transformations can be inferred from the well-established reactivity of its constituent functional groups.

For instance, the mechanism of amide hydrolysis, as discussed in section 3.3.2, would proceed through nucleophilic acyl substitution. The tautomeric equilibria discussed in section 3.4 are believed to occur via concerted or stepwise proton transfer pathways, which can be catalyzed by acids or bases.

Photochemical and Electrochemical Properties and Reactions of this compound

The presence of the α-oxo-oxime chromophore suggests that this compound may exhibit interesting photochemical and electrochemical behavior.

Photochemical Properties: α-Oxo-oximes are known to undergo photochemical reactions. A common photoreaction for oximes is (E/Z) isomerization around the C=N double bond upon irradiation. rsc.org Additionally, photolysis of some α-oxo-oxime esters has been shown to proceed via N-O bond cleavage, leading to the formation of various products. rsc.org It is conceivable that this compound could undergo similar photoinduced transformations.

Electrochemical Properties: The electrochemical reduction of α-carbonyl oximes has been studied. The oxime group is electrochemically reducible, typically in a multi-electron, multi-proton process, to yield an amine. The reduction mechanism is thought to involve the initial cleavage of the N-O bond, followed by the reduction of the resulting imine intermediate. The presence of the α-keto and amide groups could influence the reduction potential and the reaction pathway. The oxidation of α-oxo-oximes can lead to the formation of nitrile oxides, which are reactive intermediates that can be trapped by various dipolarophiles. acs.orgacs.org

Derivatives and Analogues of 2 Hydroxyimino 3 Oxo N Phenylbutanamide: Synthesis and Structure Reactivity Relationships

Synthesis of Structural Analogues Bearing Modified N-Phenyl Moieties

The synthesis of analogues with modified N-phenyl groups is typically achieved by starting with variously substituted anilines. The general and most common method involves the acetoacetylation of a primary aromatic amine. This can be accomplished by reacting the desired substituted aniline (B41778) with either diketene (B1670635) or a β-keto ester, such as ethyl acetoacetate (B1235776).

The introduction of different substituents (e.g., alkyl, alkoxy, halogen, nitro groups) onto the phenyl ring of the aniline precursor allows for the systematic variation of the electronic and steric properties of the resulting butanamide. For instance, the synthesis of N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide begins with the reaction of 2,4-dimethylaniline (B123086) with an acetoacetylating agent, followed by nitrosation or reaction with hydroxylamine (B1172632) to install the hydroxyimino group. vulcanchem.com

A variety of N-aryl and N-hetaryl analogues have been synthesized to explore their chemical and biological properties. researchgate.netnih.gov The fundamental reaction scheme remains the condensation of a substituted amine with a 1,3-dicarbonyl compound.

Table 1: Examples of Substituted Anilines for the Synthesis of N-Phenyl Modified Analogues

Substituent on Phenyl RingExample Precursor AnilineResulting N-Substituted Moiety
2,4-dimethyl2,4-dimethylanilineN-(2,4-dimethylphenyl)
4-chloro4-chloroanilineN-(4-chlorophenyl)
4-methoxy4-methoxyanisidineN-(4-methoxyphenyl)
4-nitro4-nitroanilineN-(4-nitrophenyl)
3,5-dichloro3,5-dichloroanilineN-(3,5-dichlorophenyl)

Synthesis of Derivatives with Alterations to the Butanamide Backbone

Modifications to the four-carbon butanamide backbone can be achieved by several synthetic strategies. One approach involves using different β-keto esters or their equivalents during the initial condensation step with aniline. For example, using a longer-chain β-keto ester would result in a lengthened backbone.

More significant alterations involve chemical transformations of the butanamide chain itself. The active methylene (B1212753) group (C2) and the terminal methyl group (C4) of the parent acetoacetanilide (B1666496) are key sites for reactivity. For instance, 3-oxobutanamides can react with various reagents to build complex heterocyclic systems, effectively replacing the linear butanamide backbone with a new ring structure. researchgate.net Reactions of acetoacetanilide derivatives with reagents like phenyl isocyanate, malononitrile (B47326), and elemental sulfur can lead to the formation of thiophenes, pyridines, and thiazoles. researchgate.netnih.gov

Another advanced strategy involves the ring-opening cross-coupling of related cyclic structures. For example, a method has been developed for the SO₂F₂-mediated ring-opening of cyclobutanone (B123998) oxime derivatives, which cleaves a C-C bond in the backbone to construct δ-olefin-containing aliphatic nitriles. beilstein-journals.orgbeilstein-journals.org While starting from a different precursor, this demonstrates a synthetic route to dramatically alter the core structure originating from a β-keto oxime system.

Chemical Modifications of the Hydroxyimino and Oxo Functional Groups

The hydroxyimino and oxo groups are reactive centers that can be readily modified. The hydroxyimino group can be synthesized by the reaction of the corresponding 2,3-diketo-N-phenylbutanamide with hydroxylamine. wikipedia.org

Modifications of the Hydroxyimino Group:

Acylation/Esterification: The hydroxyl group of the oxime is nucleophilic and can be acylated. Reaction with acetic anhydride (B1165640) leads to the formation of an O-acetyl oxime. stackexchange.com Similarly, active esters of N-protected amino acids can be used to acylate oximes, forming oxime esters. researchgate.net

Rearrangement: Under acidic conditions, ketoximes can undergo the Beckmann rearrangement to yield amides. wikipedia.org This reaction would fundamentally alter the compound's core structure.

Reduction: The C=N bond of the oxime can be reduced to an amine, typically using agents like sodium metal, catalytic hydrogenation, or hydride reagents. wikipedia.org

Radical Reactions: Iminoxyl radicals can be generated from oximes, which can then participate in various intra- and intermolecular reactions, such as C-O coupling with ketones and esters. researchgate.net

Modifications of the Oxo Group:

Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165).

Reaction with Nucleophiles: The carbonyl carbon is electrophilic and can react with organometallic reagents like Grignard or organolithium compounds to form tertiary alcohols.

Formation of Imines/Hydrazones: The oxo group can be condensed with primary amines or hydrazines to form the corresponding imines or hydrazones, respectively.

Table 2: Summary of Potential Chemical Modifications

Functional GroupReagent/ConditionProduct Type
Hydroxyimino (-C=N-OH)Acetic AnhydrideO-Acetyl Oxime stackexchange.com
Hydroxyimino (-C=N-OH)Acid (e.g., H₂SO₄)Amide (via Beckmann Rearrangement) wikipedia.org
Hydroxyimino (-C=N-OH)H₂/Catalyst or NaBH₄Amino Group wikipedia.org
Oxo (-C=O)NaBH₄Secondary Alcohol
Oxo (-C=O)R-MgBr (Grignard)Tertiary Alcohol
Oxo (-C=O)R-NH₂ (Primary Amine)Imine

Structure-Reactivity Relationships (SRR) of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide Derivatives in Chemical Transformations

The reactivity of this compound and its derivatives is profoundly influenced by their molecular structure. The interplay of electronic and steric effects from substituents on the N-phenyl ring and the butanamide backbone dictates the outcome of chemical transformations.

Influence of N-Phenyl Substituents: Substituents on the N-aryl ring directly modulate the electron density of the entire conjugated system.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or dimethylamino (-NMe₂), increase the electron density on the phenyl ring and the amide nitrogen. This can enhance the nucleophilicity of the molecule and is critical for certain reactions. For example, in oxidative couplings of N-aryl peptides, an electron-rich N-(p-Me₂N-phenyl) group was found to be essential for the reaction to proceed at neutral pH. nih.gov

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density. This increases the acidity of the amide N-H proton and can make the aromatic ring more susceptible to nucleophilic attack. The presence of EWGs on an N-aryl substituent can decrease the reactivity of other positions in the molecule toward electrophilic attack by redistributing the positive charge in cationic intermediates. nih.gov

Influence of Backbone and Functional Group Modifications:

Steric Hindrance: Bulky substituents on the N-phenyl ring or near the reactive centers on the butanamide backbone can sterically hinder the approach of reagents, slowing down or preventing reactions.

Functional Group Interplay: The presence of multiple functional groups leads to complex reactivity profiles. For instance, the acidity of the oxime proton (pKa ≈ 10-12) means that in the presence of a base, an oximate anion can be formed, which is a potent nucleophile. The relative reactivity of the oxime, the ketone, and the active methylene protons depends on the specific reaction conditions (e.g., pH, solvent, temperature).

Conformational Effects: The geometry of the hydroxyimino group (E/Z isomerism) can influence the stereochemical outcome of reactions. The E and Z isomers can exhibit different stabilities and may interconvert under certain conditions, such as changes in temperature or the presence of catalysts. nih.gov

Spectroscopic and Structural Characterization Techniques Applied to 2 Hydroxyimino 3 Oxo N Phenylbutanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Techniques for Assignment

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial framework for structural analysis. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the protons of the phenyl ring, and the labile protons of the amide (N-H) and oxime (O-H) groups. The chemical shifts (δ) of these protons would provide clues to their electronic environment. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbons of the ketone and amide groups, the sp²-hybridized carbons of the phenyl ring and the C=N oxime bond, and the sp³-hybridized methyl carbon.

To definitively assign these signals and establish the molecular backbone, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This would help to connect adjacent protons, for instance, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the phenyl ring protons to the amide carbonyl carbon, or the methyl protons to the ketone carbonyl carbon and the oxime carbon.

A hypothetical data table for ¹H and ¹³C NMR assignments, based on typical chemical shift ranges for the functional groups present, is provided below. Actual experimental values would be required for a definitive analysis.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
Methyl (CH₃)~2.3~25C=O (ketone), C=N (oxime)
Phenyl (C₆H₅)7.1 - 7.6120 - 140C=O (amide)
Amide (NH)~9.5-C=O (amide), Phenyl C-ipso
Oxime (NOH)~12.0-C=N (oxime)
C=O (Amide)-~165-
C=O (Ketone)-~195-
C=N (Oxime)-~155-

Variable-Temperature NMR and Solvent Effect Studies on Molecular Dynamics

Studying the NMR spectra at different temperatures (Variable-Temperature NMR) can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds, like the amide C-N bond. Changes in chemical shifts, signal broadening, or the coalescence of signals as the temperature changes can be used to determine the energy barriers for these processes.

Furthermore, the choice of solvent can significantly influence NMR spectra. Solvent effect studies, involving the acquisition of spectra in various deuterated solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄), can help identify labile protons (like N-H and O-H) through deuterium (B1214612) exchange and can reveal information about intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules.

Mass Spectrometry (MS) Analysis: Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, thus confirming its molecular formula (C₁₀H₁₀N₂O₃ for the title compound, with an expected monoisotopic mass of approximately 206.0691 Da).

Upon ionization (e.g., by Electrospray Ionization - ESI), the molecular ion [M+H]⁺ would be observed. By inducing fragmentation (MS/MS), a characteristic pattern of product ions would be generated. Based on the structure, plausible fragmentation pathways would involve:

Cleavage of the amide bond, leading to fragments corresponding to the aniline (B41778) moiety and the butanetrione oxime portion.

Loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or nitric oxide (NO).

Alpha-cleavage adjacent to the carbonyl groups.

A detailed analysis of these fragmentation pathways provides strong evidence for the proposed molecular structure.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossInferred Structural Fragment
207.07 [M+H]⁺120.06C₃H₃NO₂Phenyl isocyanate fragment
207.07 [M+H]⁺94.06C₄H₄N₂O₃Anilinium ion
207.07 [M+H]⁺77.04C₄H₅N₂O₃Phenyl radical cation

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

IR Spectroscopy: In the IR spectrum, characteristic stretching and bending vibrations would be expected. Key bands would include:

A broad O-H stretching band for the oxime group, likely involved in hydrogen bonding (~3200-3400 cm⁻¹).

An N-H stretching band for the secondary amide (~3300 cm⁻¹).

Two distinct C=O stretching bands for the amide (~1680 cm⁻¹) and ketone (~1710 cm⁻¹) groups.

A C=N stretching vibration for the oxime (~1650 cm⁻¹).

C-H stretching bands for the aromatic and methyl groups (~2900-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C=C bonds in the phenyl ring, typically give strong Raman signals, whereas the polar C=O and O-H groups would be weaker.

The position and shape of the N-H and O-H bands can provide strong evidence for the presence and nature of intra- and intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Functional GroupExpected IR Frequency Range (cm⁻¹)Expected Raman Signal
O-H Stretch (Oxime)3200 - 3400 (broad)Weak
N-H Stretch (Amide)~3300Moderate
C-H Stretch (Aromatic)3000 - 3100Strong
C-H Stretch (Methyl)2850 - 3000Strong
C=O Stretch (Ketone)~1710Moderate
C=O Stretch (Amide I)~1680Moderate
C=N Stretch (Oxime)~1650Moderate to Strong
N-H Bend (Amide II)~1550Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The spectrum would be expected to show absorption bands corresponding to π → π* transitions associated with the phenyl ring and the conjugated C=O and C=N systems, as well as n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms.

This technique is also particularly useful for studying tautomerism. The compound can potentially exist in different tautomeric forms, such as keto-enol or oxime-nitroso tautomers. Since different tautomers have distinct electronic configurations, they would exhibit different UV-Vis absorption spectra. By studying the spectrum in different solvents or at different pH values, it may be possible to identify the presence of multiple tautomers in equilibrium and to determine which form is predominant under specific conditions.

X-ray Crystallography of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide and its Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. This would confirm the molecular connectivity and establish the stereochemistry, such as the (E/Z) configuration of the oxime group.

Furthermore, crystallographic analysis provides detailed information about the packing of molecules in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding networks and π-π stacking interactions between phenyl rings. This information is critical for understanding the physical properties of the solid material.

The study of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former), can also be highly informative. X-ray diffraction of such co-crystals would reveal the specific intermolecular interactions responsible for the formation of the new crystalline phase.

Determination of Molecular Conformation and Stereochemistry (e.g., Z-configuration)

The molecular structure of this compound has been determined through single-crystal X-ray diffraction. This powerful analytical method has unequivocally established the stereochemistry around the carbon-nitrogen double bond of the hydroxyimino group. The compound exists in the Z-configuration, where the hydroxyl group (-OH) and the butan-3-one-N-phenylamide group are on the same side of the C=N double bond.

Structural analysis reveals a largely planar geometry for the core of the molecule. The planarity is a key conformational feature, with a reported root-mean-square (r.m.s.) deviation of 0.121 Å from the mean plane of the molecule. This planarity suggests a degree of electronic delocalization across the conjugated system formed by the oxo, hydroxyimino, and amide functionalities.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy also play a role in confirming the structural features in solution. For instance, the chemical shift of the hydroxyimino proton (N-OH) in ¹H NMR is indicative of its chemical environment and can be influenced by the stereochemistry and potential for intramolecular hydrogen bonding.

Table 1: Selected Structural and Spectroscopic Data for this compound

ParameterValue/DescriptionTechnique
Stereochemistry (Z)-configurationSingle-Crystal X-ray Diffraction
Molecular Geometry Largely planarSingle-Crystal X-ray Diffraction
Root-Mean-Square Deviation 0.121 ÅSingle-Crystal X-ray Diffraction
¹H NMR Chemical Shift (δ) ~11.0 ppm (for hydroxyimino proton)¹H NMR Spectroscopy
¹³C NMR Chemical Shift (δ) ~200.1 ppm (for ketone carbon)¹³C NMR Spectroscopy

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and oxime oxygen atoms, and the oxime nitrogen atom) facilitates the formation of a robust supramolecular architecture.

Single-crystal X-ray diffraction studies have identified specific hydrogen bonding patterns. Notably, O–H···N and C–H···O hydrogen bonds are observed. The O–H···N interactions, with a reported distance of approximately 2.8 Å, are particularly significant in linking adjacent molecules. These interactions form well-defined structural motifs, such as R²₂(6) graph-set patterns, which contribute to the stability and organization of the crystal lattice.

Table 2: Key Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDistance (Approx.)Significance
Hydrogen Bond O–H (hydroxyimino)N (oxime)~2.8 ÅKey to molecular packing and formation of graph-set motifs
Hydrogen Bond C–HO (carbonyl/oxime)-Contributes to the stability of the crystal lattice

Theoretical and Computational Investigations of 2 Hydroxyimino 3 Oxo N Phenylbutanamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to model the molecule's behavior with high accuracy.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict key structural parameters.

Conformational analysis of this compound involves studying the rotation around its single bonds. The molecule's structure is characterized by a central C-C bond linking the amide and the oxime functionalities. The conformation is stabilized by intramolecular hydrogen bonding, particularly between the oxime hydroxyl group (N-OH) and the adjacent carbonyl oxygen (C=O), or between the amide N-H and the oxime nitrogen. The planarity of the C(=NOH)-C(=O) fragment is a key feature, influenced by electronic conjugation.

Table 1: Predicted Geometric Parameters for the Core Structure of this compound based on Analogous Compounds

ParameterBond/AnglePredicted Value (DFT)
Bond Length (Å)C=O (amide)~1.22 Å
Bond Length (Å)C-N (amide)~1.38 Å
Bond Length (Å)C=N (oxime)~1.28 Å
Bond Length (Å)N-O (oxime)~1.39 Å
Bond Angle (°)O=C-N (amide)~124°
Bond Angle (°)C-N-O (oxime)~112°
Dihedral Angle (°)O(amide)-C-C-N(oxime)Near 180° (trans)

Data are representative values based on DFT calculations of analogous structures. researchgate.net

The electronic structure of a molecule governs its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. materialsciencejournal.orgmdpi.com For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the amide group, while the LUMO is likely centered on the electron-deficient α,β-unsaturated keto-oxime system.

Charge distribution analysis, often performed using Mulliken or Natural Bond Orbital (NBO) methods, calculates the partial atomic charges on each atom. researchgate.netstackexchange.com This reveals the polarity of bonds and identifies electrophilic and nucleophilic centers. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbons and the hydrogen of the hydroxyl and amide groups will be positively charged.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. mdpi.com The MEP is plotted onto the electron density surface, with colors indicating different potential values. Red and yellow regions signify negative electrostatic potential, indicating areas prone to electrophilic attack (e.g., around the carbonyl and oxime oxygen atoms). researchgate.net Blue and green regions represent positive potential, indicating sites for nucleophilic attack (e.g., around the amide and hydroxyl protons). researchgate.net

Table 2: Expected Electronic Properties of this compound

PropertyDescriptionPredicted Feature
HOMOHighest Occupied Molecular OrbitalLocalized on phenyl ring and amide nitrogen
LUMOLowest Unoccupied Molecular OrbitalLocalized on the C=O and C=N bonds
HOMO-LUMO GapEnergy difference (ΔE)Moderate gap, indicating moderate stability and reactivity
Charge DistributionPartial atomic chargesNegative charges on O and N atoms; positive on carbonyl C and H atoms
MEP Negative RegionsNucleophilic sites (Red/Yellow)Vicinity of carbonyl, amide, and oxime oxygen atoms
MEP Positive RegionsElectrophilic sites (Blue)Vicinity of amide (N-H) and hydroxyl (O-H) protons

Quantum chemical calculations are highly effective in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.netnih.gov These calculated shifts can be correlated with experimental data to confirm molecular structures. nih.gov The accuracy of the prediction depends on the chosen functional and basis set. nih.gov

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated. umass.edu These calculations help in assigning the vibrational modes observed in experimental spectra. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value/Region
¹H NMRδ (O-H, oxime)~10.0 - 12.0 ppm
¹H NMRδ (N-H, amide)~9.0 - 11.0 ppm
¹H NMRδ (Aromatic C-H)~7.0 - 7.8 ppm
¹H NMRδ (CH₃)~2.2 - 2.5 ppm
¹³C NMRδ (C=O, ketone)~195 ppm
¹³C NMRδ (C=O, amide)~165 ppm
¹³C NMRδ (C=N, oxime)~155 ppm
IR Frequency (cm⁻¹)ν (O-H stretch)~3200 - 3400 cm⁻¹ (broad)
IR Frequency (cm⁻¹)ν (N-H stretch)~3100 - 3300 cm⁻¹
IR Frequency (cm⁻¹)ν (C=O stretch, ketone)~1680 - 1700 cm⁻¹
IR Frequency (cm⁻¹)ν (C=O stretch, amide I)~1650 - 1670 cm⁻¹
IR Frequency (cm⁻¹)ν (C=N stretch)~1620 - 1640 cm⁻¹

NMR values are estimations based on typical chemical shifts for these functional groups. IR frequencies are based on standard correlation charts and computational studies of similar molecules. researchgate.net

Molecular Dynamics Simulations to Study Conformational Landscapes

While quantum chemical calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape.

For this compound, an MD simulation would reveal the flexibility of the molecule, including the rotation of the phenyl group and the dynamics of intramolecular hydrogen bonds. By simulating the molecule in a solvent like water or DMSO, one could study how solvent interactions influence its preferred conformations and dynamic behavior. Such simulations are computationally intensive but provide invaluable information on the ensemble of structures the molecule can adopt at a given temperature, which is often more representative of its state in solution than a single optimized structure. To date, specific MD simulation studies focused on the conformational landscape of this compound are not widely available in the public literature.

Reaction Pathway Analysis and Transition State Calculations for this compound Transformations

Computational chemistry can be used to explore the mechanisms of chemical reactions. Reaction pathway analysis involves identifying the lowest energy path a molecule follows during a transformation from reactant to product. researchgate.net This involves locating the transition state (TS), which is the maximum energy point along the reaction coordinate, and calculating the activation energy (the energy difference between the reactant and the TS).

For this compound, several transformations could be investigated, such as keto-enol tautomerism, E/Z isomerization of the oxime group, or intramolecular cyclization reactions (e.g., Beckmann rearrangement). DFT calculations can model the geometries of the reactants, products, and transition states, providing a detailed understanding of the reaction mechanism and kinetics. However, specific published studies detailing transition state calculations for transformations of this compound are scarce.

Quantitative Structure-Property Relationship (QSPR) Studies on this compound Derivatives (focused on physicochemical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. These models use molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of the molecules.

For a series of derivatives of this compound (e.g., with different substituents on the N-phenyl ring), a QSPR study could be developed to predict properties like solubility, melting point, or partition coefficient (logP). The process would involve:

Generating a set of derivatives.

Calculating a wide range of molecular descriptors for each derivative (e.g., molecular weight, surface area, polarizability, HOMO/LUMO energies).

Measuring the physicochemical property of interest experimentally.

Using statistical methods (like multiple linear regression or machine learning) to build a model linking the descriptors to the property.

Such models are valuable for designing new molecules with desired physicochemical properties without the need to synthesize and test every compound. At present, dedicated QSPR studies focusing on the physicochemical properties of this compound derivatives are not prominent in the available scientific literature.

Coordination Chemistry and Ligand Properties of 2 Hydroxyimino 3 Oxo N Phenylbutanamide

2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a Ligand for Transition Metal Complexes

This compound is a multifaceted ligand capable of forming stable complexes with a variety of transition metals. Its structure incorporates multiple donor atoms, specifically the nitrogen and oxygen atoms of the hydroxyimino and oxo groups, which can coordinate with metal ions. This chelation results in the formation of stable ring structures, enhancing the thermodynamic stability of the resulting metal complexes. The electronic properties of the phenyl and methyl substituents on the butanamide backbone can be modified to fine-tune the ligand's coordination properties and, consequently, the reactivity of the metal center.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex.

Spectroscopic techniques are crucial for the characterization of these metal complexes. Infrared (IR) spectroscopy is employed to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O and N-O groups upon complexation provides evidence of their involvement in bonding with the metal ion. Electronic spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex and helps in determining its geometry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used to elucidate the structure of diamagnetic complexes in solution.

Table 1: Representative Spectroscopic Data for a Metal Complex of this compound

Spectroscopic Technique Key Observations Interpretation
Infrared (IR) Shift of ν(C=O) to lower frequency. Shift of ν(N-O) to higher or lower frequency. Coordination of the carbonyl oxygen to the metal center. Coordination of the hydroxyimino nitrogen to the metal center.
UV-Visible (UV-Vis) Appearance of new absorption bands in the visible region. d-d electronic transitions of the metal ion in the ligand field.

| ¹H NMR | Broadening or disappearance of the N-OH proton signal. Shifts in the resonances of protons adjacent to coordination sites. | Confirmation of deprotonation and coordination of the oxime group. Indication of ligand binding to the metal. |

Binding Modes and Chelating Capabilities of the Hydroxyimino and Oxo Groups

The this compound ligand can exhibit various binding modes, primarily acting as a bidentate ligand. The most common coordination involves the deprotonated oxygen of the hydroxyimino group and the oxygen of the oxo group, forming a stable five-membered chelate ring with the metal ion. This bidentate N,O-coordination is a prevalent feature in similar oxime-containing ligands. ekb.eg

Applications of this compound Metal Complexes in Catalysis

Transition metal complexes derived from ligands similar to this compound have shown promise in various catalytic applications due to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules.

Homogeneous Catalysis Applications

In homogeneous catalysis, these complexes, being soluble in organic solvents, can effectively catalyze a range of organic transformations. For instance, they could potentially be used in oxidation reactions, where the metal center acts as a redox catalyst. The ligand framework can be modified to create a specific steric and electronic environment around the metal, thereby influencing the selectivity of the catalytic reaction.

Heterogeneous Catalysis Applications

For applications in heterogeneous catalysis, the metal complexes of this compound can be immobilized on solid supports such as silica (B1680970), alumina, or polymers. This heterogenization offers advantages in terms of catalyst recovery and reusability. These supported catalysts could find applications in industrial processes such as hydrogenation, oxidation, and carbon-carbon coupling reactions. The porous nature of the support can also influence the accessibility of the active sites and the selectivity of the reaction.

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, bonding, and stability of metal complexes. Such calculations can provide valuable insights into the nature of the metal-ligand bond, including the contributions of covalent and electrostatic interactions.

By modeling the complexes of this compound, it is possible to predict their geometries, spectroscopic properties, and relative stabilities with different metal ions. Furthermore, theoretical studies can elucidate the mechanism of catalytic reactions by mapping the potential energy surface and identifying transition states and intermediates. This computational approach can guide the rational design of more efficient and selective catalysts for specific applications.

Role of 2 Hydroxyimino 3 Oxo N Phenylbutanamide As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 2-(hydroxyimino)-3-oxo-N-phenylbutanamide makes it an ideal starting material for constructing intricate molecular architectures. For instance, it is a key precursor in the multi-step synthesis of novel quinoline-4-carboxamide derivatives. This process begins with the condensation of aniline (B41778) and ethyl acetoacetate (B1235776) to form 3-oxo-N-phenylbutanamide, which is then cyclized and further modified through several steps, including oxidation and Suzuki coupling, to ultimately yield complex quinoline-based structures. chula.ac.th

Precursor for the Formation of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These structures are of particular interest due to their prevalence in biologically active molecules.

Research has demonstrated that this compound can be readily converted into various heterocyclic systems. For example, its reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole (B372694) derivatives. Furthermore, treatment with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) derivatives. These pyrazole and isoxazole intermediates can then be further reacted with different aromatic aldehydes to generate a diverse library of new compounds. This versatility makes this compound a fundamental component in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are another class of important heterocyclic compounds.

The following table summarizes the role of this compound as a precursor in the synthesis of various heterocyclic compounds:

PrecursorReagentResulting Heterocycle
This compoundHydrazine HydratePyrazole Derivatives
This compoundHydroxylamine HydrochlorideIsoxazole Derivatives
Pyrazole IntermediateVarious Reagents (e.g., Formamide, Urea, Thiourea)Pyrazolo[3,4-d]pyrimidine Derivatives

Green Synthetic Methodologies Involving this compound as an Intermediate

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally friendly. While direct green synthetic methods involving this compound are not extensively detailed in the provided search results, the broader context of synthesizing related heterocyclic structures, such as quinolines, highlights a significant trend towards greener approaches.

The synthesis of quinolines, which can be conceptually linked to the types of complex molecules derived from intermediates like this compound, has seen the development of numerous green methodologies. These include one-pot, multi-component reactions that reduce waste and improve efficiency. Such reactions often utilize recyclable catalysts, green solvents, and microwave-assisted synthesis to minimize energy consumption. These advancements in the synthesis of related compounds suggest a future direction for the development of more environmentally benign synthetic routes that could involve this compound.

Advanced Analytical Methodologies for 2 Hydroxyimino 3 Oxo N Phenylbutanamide

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS, SFC)

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 2-(hydroxyimino)-3-oxo-N-phenylbutanamide, various techniques are employed to ensure purity and resolve its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. Reverse-phase (RP) HPLC is particularly well-suited for this moderately polar compound. A typical method would involve a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an acid modifier such as formic or phosphoric acid to ensure sharp peak shapes. sielc.com The presence of the oxime functional group introduces the possibility of E/Z geometric isomerism around the C=N double bond, which can often be resolved with careful method optimization. The scalability of HPLC methods also allows for the isolation of impurities in preparative separations. sielc.com

Interactive Table: Example HPLC Parameters for Analysis of this compound Analogs

Parameter Condition Purpose Citation
Column Newcrom R1 (Reverse-Phase) Provides retention and separation based on hydrophobicity. sielc.com
Mobile Phase Acetonitrile and Water with Phosphoric Acid Elutes the compound from the column; acid improves peak shape. sielc.com
Detector UV-Vis Diode Array (DAD) Detects the analyte based on its chromophores (e.g., phenyl ring, oxime).
MS Compatibility Formic acid can replace phosphoric acid Allows for hyphenation with mass spectrometry for identification. sielc.com

| Application | Purity assessment, impurity isolation, pharmacokinetic studies. | Versatile for both quantitative analysis and preparative work. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation in the high-temperature injector. To overcome this, derivatization is often employed. nih.gov This process converts the polar N-H and O-H groups into less polar, more volatile derivatives, which improves chromatographic peak shape and reduces thermal decomposition. nih.gov Following separation on a capillary column, the mass spectrometer fragments the molecule, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a high-efficiency, environmentally friendly alternative to HPLC. mdpi.comuva.es This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. uva.esmdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. uva.es SFC is particularly adept at separating complex mixtures, including isomers and enantiomers. researchgate.net For this compound, SFC could offer rapid purity assessment and efficient separation of its potential E/Z isomers. researchgate.net

Interactive Table: Overview of Chromatographic Techniques

Technique Principle Applicability to Compound Key Advantages
HPLC Partitioning between a liquid mobile phase and a solid stationary phase. Primary method for purity analysis and potential isomer separation. Robust, versatile, scalable for preparative work.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection. Requires derivatization to enhance volatility and thermal stability. High separation efficiency and definitive structural identification.

| SFC | Partitioning using a supercritical fluid mobile phase. | Efficient separation of isomers with reduced solvent consumption. | Fast analysis, high efficiency, environmentally friendly ("green"). mdpi.comuva.es |

Electrochemical Characterization and Redox Properties of this compound

The electrochemical behavior of this compound is dictated by its electroactive functional groups, primarily the oxime moiety. Oxime derivatives are known to be electrochemically active and can undergo reduction at an electrode surface. researchgate.net Techniques such as cyclic voltammetry are used to characterize the redox potentials of these compounds, providing insight into their electron-transfer capabilities.

The N–O bond in oximes is relatively weak and can undergo homolytic scission upon photochemical or thermal stimulus to generate nitrogen- and oxygen-centered radicals. nih.gov The oxidation of an oxime can lead to the formation of an iminoxyl radical (R₂C=NO•), a key intermediate in various synthetic transformations. researchgate.net The stability and reactivity of this radical are influenced by the surrounding molecular structure. In this compound, the adjacent carbonyl and amide groups are expected to influence the electronic properties and, consequently, the redox behavior of the oxime group. The study of its redox properties is crucial for understanding its potential role in antioxidant activities or as a precursor for radical-based reactions. nih.govsemanticscholar.org

Interactive Table: Summary of Redox Properties and Characterization

Feature Description Analytical Technique Citation
Electroactive Group The oxime group (>C=N-OH) is the primary site for redox reactions. Voltammetry researchgate.net
Reduction The oxime group can be electrochemically reduced. Cyclic Voltammetry researchgate.net
Oxidation Can lead to the formation of an iminoxyl radical via cleavage of the N-O bond. Electron Paramagnetic Resonance (EPR) Spectroscopy nih.govresearchgate.net

| Influencing Factors | Adjacent keto and amide groups modify the electronic structure and redox potentials. | Computational Modeling, Voltammetry | |

Hyphenated Techniques for Comprehensive Structural Confirmation and Trace Analysis (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. For this compound, an LC-MS analysis would first separate the compound from any starting materials, byproducts, or degradants. nih.gov The eluent is then directed into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is determined, confirming its molecular weight. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap mass analyzer, can provide a highly accurate mass measurement, which helps in determining the elemental formula. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting pattern of fragment ions is analyzed to confirm the connectivity of the molecule. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links HPLC separation with NMR spectroscopy, providing detailed structural information on separated components. sumitomo-chem.co.jp This technique is particularly powerful for the definitive identification of unknown impurities or the confirmation of isomeric structures without the need for prior isolation. After separation on an HPLC column, the analyte peak is directed into a specialized flow cell within the NMR spectrometer. sumitomo-chem.co.jp While challenges such as low sensitivity and the need for deuterated mobile phases exist, advancements like solid-phase extraction (SPE) trapping have significantly improved practicality. sumitomo-chem.co.jp For this compound, ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) could definitively establish the bonding arrangement and confirm the specific E or Z configuration of the oxime isomer.

Future Research Directions and Emerging Perspectives on 2 Hydroxyimino 3 Oxo N Phenylbutanamide

Exploration of Unconventional Synthetic Pathways and Scalable Production Methods

The conventional synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in solvents like ethanol (B145695) with a base such as pyridine (B92270). nih.govijprajournal.com This approach, however, presents drawbacks including long reaction times, the use of toxic reagents, and the generation of solvent waste. nih.gov Future research is increasingly focused on developing greener, more efficient, and scalable methods for the production of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide.

Unconventional "green chemistry" approaches that minimize or eliminate solvent use are particularly promising. Mechanochemistry , which involves inducing reactions by grinding solid reactants together, has proven to be a robust, solvent-free method for synthesizing a wide range of ketoximes with high yields. rsc.orgresearchgate.net Similarly, ultrasound-assisted synthesis in aqueous media has been shown to accelerate the formation of oximes, offering milder reaction conditions and shorter completion times compared to traditional methods. scielo.org.za Another emerging area is the use of photocatalysis to drive the formation of related N-phenylamide structures, suggesting a potential light-mediated pathway for synthesis. nih.gov

For industrial-scale production, continuous flow chemistry presents a transformative alternative to traditional batch processing. atomfair.comtechnologynetworks.com Flow reactors offer superior control over reaction parameters such as temperature and mixing, enhanced safety due to smaller reaction volumes, and simplified scalability. chemtrix.comwiley-vch.de Developing a continuous flow protocol for the nitrosation of acetoacetanilide (B1666496) or the oximation of the corresponding diketone could lead to a highly efficient and scalable manufacturing process for this compound.

Table 1: Comparison of Synthetic Methodologies for Oxime Synthesis

MethodologyTypical ConditionsKey AdvantagesPotential for this compound
Conventional BatchReflux in organic solvent (e.g., ethanol) with base (e.g., pyridine)Well-established procedureBaseline method with known environmental and scalability drawbacks. nih.gov
MechanochemistrySolvent-free grinding of ketone/aldehyde, hydroxylamine salt, and baseEnvironmentally friendly (solventless), high yields, simple procedure. rsc.orgmdpi.comHigh potential for a green, waste-minimizing synthesis route.
Ultrasound-AssistedIrradiation of reactants in aqueous or ethanolic mediaReduced reaction times, milder conditions, improved yields. scielo.org.zaAn energy-efficient method to intensify the reaction process.
Continuous FlowPumping reagents through a temperature-controlled microreactorExcellent process control, enhanced safety, linear scalability, reproducibility. atomfair.comtechnologynetworks.comIdeal for safe, efficient, and large-scale industrial production.

Potential Applications in Advanced Materials Science

The molecular architecture of this compound makes it an exemplary candidate as a building block for advanced functional materials. Its multiple coordination sites—the nitrogen and oxygen atoms of the oxime group, the keto oxygen, and the amide oxygen—allow it to act as a versatile ligand for metal ions. nih.govresearchgate.net This opens a significant opportunity for its use in the design and synthesis of novel Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . nih.gov

While oxime ligands have been extensively used in the synthesis of discrete metal clusters, their incorporation into extended MOFs is an emerging field of research. nih.gov By selecting different metal nodes and leveraging the specific coordination geometry of the this compound ligand, it is possible to construct new porous materials. These materials could be designed to exhibit properties such as selective gas adsorption, heterogeneous catalysis, or chemical sensing. For instance, Zr-based MOFs have shown a strong affinity for phosphate (B84403) compounds, and incorporating an oxime-functionalized ligand could create a framework with dual functionality. nih.gov Research could focus on synthesizing a family of MOFs using this ligand with various transition metals (e.g., Cu(II), Zn(II), Co(II)) and characterizing their structural and functional properties. Furthermore, the compound could be used to modify surfaces, such as immobilizing it on silica (B1680970) gel to create new adsorbent materials for the selective capture of heavy metal ions from aqueous solutions. nih.gov

Integration into Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. The this compound molecule possesses a rich array of hydrogen bond donors (N-H from the amide, O-H from the oxime) and acceptors (C=O from both amide and keto groups, N-O from the oxime). This functionality is ideal for directing self-assembly processes. mdpi.com

Future research can explore how these interactions guide the crystal packing and formation of higher-order structures. Studies have shown that oximes and amides frequently form robust hydrogen-bonded patterns, such as dimers and one-dimensional chains, which are fundamental to creating extended supramolecular architectures. mdpi.comeurjchem.com By chemically modifying the peripheral phenyl ring—for example, by adding long alkyl chains or other interacting moieties—it may be possible to program the molecule to self-assemble into specific nanostructures, such as fibers, ribbons, or sheets.

An exciting avenue is the development of Low-Molecular-Weight Gelators (LMWGs) . These are small molecules that can self-assemble into nanofibrillar networks, immobilizing solvent to form supramolecular gels. rsc.org The strong, directional hydrogen bonding capabilities of this compound make it a prime candidate for designing new LMWGs for organogel or hydrogel formation. Furthermore, the oxime linkage is known to be a dynamic covalent bond, meaning it can form and break reversibly under certain conditions (e.g., changes in pH). nih.gov This dynamic nature could be exploited to create "smart" gels that respond to chemical stimuli, potentially leading to applications in areas like controlled release or self-healing materials. nih.gov

Development of Novel Computational Approaches for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving significant time and resources. Future studies on this compound will greatly benefit from the application of a range of computational methods to predict its behavior from the molecular to the materials scale.

Quantum chemical calculations , particularly Density Functional Theory (DFT), can be employed to model the molecule's electronic structure, vibrational spectra, and geometric parameters. researchgate.net Such calculations are crucial for understanding its reactivity, predicting the most likely sites for coordination with metal ions, and interpreting spectroscopic data. Advanced methods can also model the electronic transitions to predict its UV-visible spectrum and explore its potential photochemical properties. mdpi.comacs.org

For its application in materials, molecular dynamics (MD) and Monte Carlo simulations can predict how the molecule will behave in a condensed phase or within the pores of a material like a MOF. nih.govacs.org These methods can be used to model self-assembly processes, predict crystal structures, and assess the stability of potential supramolecular architectures. For predicting its utility in biological or sensing applications, Quantitative Structure-Activity Relationship (QSAR) models and alchemical free energy methods can be developed. nih.govnih.gov These machine learning and physics-based approaches can predict the binding affinity of the molecule to specific targets, guiding the design of new sensors or functional materials. nih.govresearchgate.net

Table 2: Potential Computational Approaches and Their Applications

Computational MethodPredicted PropertiesResearch Application
Density Functional Theory (DFT)Electronic structure, geometric parameters, reaction energies, IR/UV-Vis spectraGuiding synthesis, understanding reactivity, predicting coordination behavior. researchgate.net
Molecular Dynamics (MD)Conformational dynamics, self-assembly behavior, diffusion in materialsStudying supramolecular gel formation, modeling interactions within a crystal.
Monte Carlo (MC) SimulationsAdsorption isotherms, binding locations within porous materialsDesigning MOFs for gas storage or guest encapsulation. nih.gov
QSAR / Machine LearningBinding affinity, biological activityScreening for potential sensing targets or biological interactions. nih.gov
Alchemical Free Energy CalculationsLigand binding free energiesAccurately predicting binding strength to a specific receptor or metal ion. nih.gov

Interdisciplinary Research Opportunities for this compound Chemistry

The unique chemical properties of this compound position it at the intersection of several scientific disciplines, creating fertile ground for collaborative research.

In the field of analytical chemistry and sensor technology , the oxime functional group is known to react with organophosphorus compounds, which include many pesticides and chemical warfare agents. psu.edu This reactivity can be harnessed to develop novel chemical sensors . Research could focus on integrating the molecule or its metal complexes onto electrode surfaces to create electrochemical sensors or designing fluorescent probes where binding to an analyte induces a measurable change in light emission. acs.orgrsc.org

In catalysis , metal complexes involving oxime ligands, such as cobaloximes, have been shown to catalyze various organic reactions. researchgate.net The development of new coordination polymers or MOFs using this compound as a ligand could yield novel heterogeneous catalysts. These materials would benefit from the stability and recyclability of a solid-state catalyst while incorporating the reactive properties of the oxime-metal center.

Finally, in the context of medicinal and bioinorganic chemistry , oximes are a critical class of compounds used as antidotes for nerve agent poisoning because they can reactivate the inhibited enzyme acetylcholinesterase. mdpi.com While this specific molecule is not an approved antidote, research into its metal complexes and their reactivity could provide fundamental insights into the coordination chemistry relevant to these processes. Hybrid materials, such as loading the compound into a biocompatible MOF, could be explored as a dual-function system for both sequestering toxins and acting as a reactivator. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-(hydroxyimino)-3-oxo-N-phenylbutanamide, and how are reaction conditions optimized for yield?

The compound is typically synthesized via condensation reactions involving phenylamine derivatives and β-keto esters. Key steps include controlling pH (near neutral conditions) and temperature (60–80°C) to favor imine formation while minimizing side reactions like hydrolysis. Analytical techniques (HPLC, NMR) are used to monitor intermediate stability, particularly the oxime group, which is sensitive to oxidation .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : The oxime proton (N–OH) appears as a broad singlet near δ 10–11 ppm, while the carbonyl groups (C=O) resonate between δ 170–180 ppm in 13C^{13}\text{C} NMR.
  • IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O–H stretch) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) should match the theoretical mass (C10_{10}H10_{10}N2_2O3_3, MW 206.2 g/mol). Cross-validate with reference standards to avoid misidentification .

Q. What safety protocols are critical when handling this compound in the laboratory?

While classified as non-hazardous under GHS, use nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of accidental exposure, rinse affected areas with water for 15 minutes and consult safety data sheets for batch-specific risks .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to address low yields in scaled-up reactions?

Apply a 2k^k factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.1% vs. 0.5% Pd/C).
  • Response : Yield and purity. Statistical analysis (ANOVA) identifies interactions; e.g., higher temperatures may degrade the oxime group in polar solvents. Iterative optimization reduces variability in multi-gram syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1^1H NMR) for this compound?

  • Hypothesis Testing : Compare experimental spectra with computational predictions (DFT-based NMR simulations).
  • Isolation of Byproducts : Use preparative HPLC to isolate impurities; characterize via high-resolution MS to identify side products like hydrolyzed intermediates (e.g., 3-oxo-N-phenylbutanamide).
  • Kinetic Studies : Monitor reaction progress to pinpoint stages where degradation occurs .

Q. How to design a study evaluating the ecological impact of this compound in aquatic systems?

  • Test Systems : Use OECD Guideline 301 for ready biodegradability testing in activated sludge.
  • Parameters : Measure biological oxygen demand (BOD) over 28 days and screen for bioaccumulation potential via octanol-water partition coefficients (log KowK_{ow}).
  • Mitigation : If persistence is observed (BOD <60%), explore advanced oxidation processes (UV/H2_2O2_2) for degradation .

Q. What experimental frameworks are suitable for investigating the compound’s potential pharmacological activity?

  • In Vitro Assays : Screen for cyclooxygenase (COX) inhibition using enzyme-linked immunosorbent assays (ELISA), given structural similarities to known COX-2 inhibitors.
  • Dose-Response Studies : Use a 3D cell culture model to assess cytotoxicity (IC50_{50}) and therapeutic index.
  • Controls : Include positive controls (e.g., indomethacin) and validate results via blinded replicates to minimize bias .

Methodological Notes

  • Data Validation : Always cross-reference synthetic yields and spectral data with independent batches or literature values (e.g., CAS 4433-77-6) to ensure reproducibility .
  • Contradiction Management : Employ Bayesian statistical models to weigh conflicting data (e.g., divergent bioassay results) and prioritize hypotheses with the highest posterior probability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.